N-Adamantan-2-yl-2-chloro-nicotinamide
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Overview
Description
Preparation Methods
The synthesis of N-Adamantan-2-yl-2-chloro-nicotinamide typically involves the reaction of 2-chloronicotinic acid with adamantylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-Adamantan-2-yl-2-chloro-nicotinamide undergoes various chemical reactions, including:
Scientific Research Applications
N-Adamantan-2-yl-2-chloro-nicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Adamantan-2-yl-2-chloro-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
N-Adamantan-2-yl-2-chloro-nicotinamide can be compared with other similar compounds, such as N-Adamantan-1-yl-2-chloro-nicotinamide . While both compounds share a similar core structure, the position of the adamantyl group differs, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
N-(2-adamantyl)-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-13(2-1-3-18-15)16(20)19-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCQLAMCNIKTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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